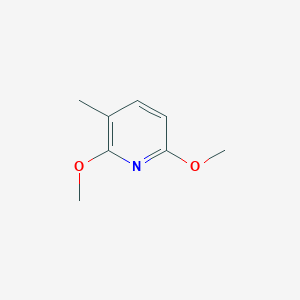
2,6-Dimethoxy-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethoxy-3-methylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of two methoxy groups and a methyl group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxy-3-methylpyridine typically involves the methylation of pyridine derivatives. One common method includes the gas-phase methylation of pyridine using carbon monoxide and hydrogen over a nickel catalyst. This process yields both 2-picoline (2-methylpyridine) and 2,6-lutidine (2,6-dimethylpyridine) with some degree of regioselectivity .
Industrial Production Methods: Industrial production methods for this compound often involve continuous flow setups. These setups allow for the efficient and selective methylation of pyridine derivatives, producing the desired compound in high yields and with minimal waste .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dimethoxy-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyridine.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines.
Applications De Recherche Scientifique
2,6-Dimethoxy-3-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dimethoxy-3-methylpyridine involves its interaction with various molecular targets. For instance, it can act as an antioxidant by forming nitroxyl radicals, which inhibit the accumulation of peroxides . This antioxidant action is crucial in preventing oxidative damage in biological systems.
Comparaison Avec Des Composés Similaires
- 2,6-Dimethoxypyridine-3-boronic acid
- 2,6-Dimethylpyridine (2,6-lutidine)
- 2,4-Dimethoxy-6-methylpyridine
Comparison: Compared to these similar compounds, 2,6-Dimethoxy-3-methylpyridine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical properties, making it suitable for specialized applications in various fields .
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
2,6-dimethoxy-3-methylpyridine |
InChI |
InChI=1S/C8H11NO2/c1-6-4-5-7(10-2)9-8(6)11-3/h4-5H,1-3H3 |
Clé InChI |
BDEUBOJWIKLFSM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


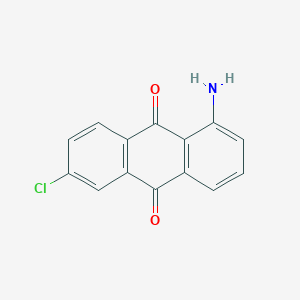
![1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138064.png)

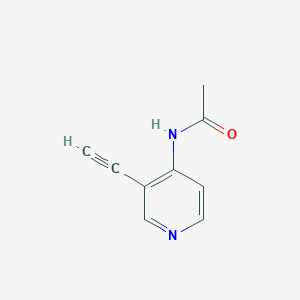


![(5,10-Dioctyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13138099.png)
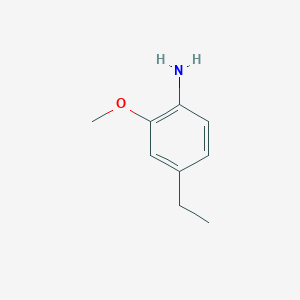

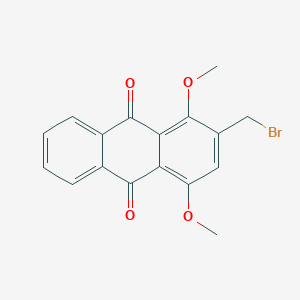
![methyl 4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoate](/img/structure/B13138128.png)

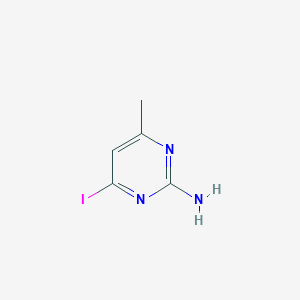
![4-Acetylbenzo[d]thiazol-2(3H)-one](/img/structure/B13138150.png)
